Cas no 639-81-6 (Ergotaman-3',6',18-trione,12'-hydroxy-2'-methyl-5'-(phenylmethyl)-, (5'a,8a)-)

639-81-6 structure
Produktname:Ergotaman-3',6',18-trione,12'-hydroxy-2'-methyl-5'-(phenylmethyl)-, (5'a,8a)-
Ergotaman-3',6',18-trione,12'-hydroxy-2'-methyl-5'-(phenylmethyl)-, (5'a,8a)- Chemische und physikalische Eigenschaften
Namen und Kennungen
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- Ergotaman-3',6',18-trione,12'-hydroxy-2'-methyl-5'-(phenylmethyl)-, (5'a,8a)-
- (5'α,8α)-5'-Benzyl-12'-hydroxy-2'-methyl-3',6',18-trioxoergotam
- Ergotaminine
- ERGOTAMININE, USP STANDARD
- (5'alpha,8alpha)-5'-Benzyl-12'-hydroxy-2'-methyl-3',6',18-trioxoergotaman
- 12'-Hydroxy-2'-methyl-5'a-(phenylmethyl)-8a-ergotaman-3',6',18-trione
- 639-81-6
- ERGOTAMININE [MI]
- ERGOTAMINE TARTRATE IMPURITY B [EP IMPURITY]
- SCHEMBL453882
- Q27270079
- XCGSFFUVFURLIX-BRMNWJGKSA-N
- (6AR,9S)-N-((2R,5S,10AS,10BS)-5-BENZYL-10B-HYDROXY-2-METHYL-3,6-DIOXOOCTAHYDRO-8H-(1,3)OXAZOLO(3,2-A)PYRROLO(2,1-C)PYRAZIN-2-YL)-7-METHYL-4,6,6A,7,8,9-HEXAHYDROINDOLO(4,3-FG)QUINOLINE-9-CARBOXAMID
- Ergotaman-3',6',18-trione, 12'-hydroxy-2'-methyl-5'-(phenylmethyl)-, (5'.alpha.,8.alpha.)-
- N-(5-Benzyl-10b-hydroxy-2-methyl-3,6-dioxooctahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl)-6-methyl-9,10-didehydroergoline-8-carboximidic acid
- Ergotaminine dried down 25 microg/mL
- Cornutamine
- Isoergotamine
- 8A16V7W7F9
- Ergotaman-3',6',18-trione, 12'-hydroxy-2'-methyl-5'-(phenylmethyl)-, (5'?,8?)-; Ergotaminine (6CI,7CI,8CI); (5'?,8?)-12'-Hydroxy-2'-methyl-5'-(phenylmethyl)ergotaman-3',6',18-trione; 8H-Oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine, ergotaman-3',6',18-trione deriv.; Indolo[4,3-fg]quinoline, ergotaman-3',6',18-trione deriv.; Isoergotamine
- DTXSID40980817
- ERGOTAMININE [USP-RS]
- Ergotaminine (100 mg) (List Chemical)
- (6aR,9S)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
- UNII-8A16V7W7F9
- NS00126558
- Ergotaman-3',6',18-trione, 12'-hydroxy-2'-methyl-5'-(phenylmethyl)-, (5'alpha,8alpha)-
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- Inchi: InChI=1S/C33H35N5O5/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32/h3-6,8-11,15,17,21,25-27,34,42H,7,12-14,16,18H2,1-2H3,(H,35,39)/t21-,25+,26-,27-,32+,33-/m0/s1
- InChI-Schlüssel: XCGSFFUVFURLIX-BRMNWJGKSA-N
- Lächelt: CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C
Berechnete Eigenschaften
- Genaue Masse: 581.26400
- Monoisotopenmasse: 581.26381923g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 43
- Anzahl drehbarer Bindungen: 4
- Komplexität: 1220
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 6
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topologische Polaroberfläche: 118Ų
Experimentelle Eigenschaften
- Dichte: 1.2118 (rough estimate)
- Schmelzpunkt: 252°C (rough estimate)
- Siedepunkt: 639.99°C (rough estimate)
- Brechungsindex: 1.7500 (estimate)
- PSA: 121.70000
- LogP: 2.64480
- Spezifische Rotation: D20 +369° (c = 0.5 in chloroform)
Ergotaman-3',6',18-trione,12'-hydroxy-2'-methyl-5'-(phenylmethyl)-, (5'a,8a)- Sicherheitsinformationen
- Transportnummer gefährlicher Stoffe:UN 1544
- Sicherheitsbegriff:6.1(b)
- Gefahrenklasse:6.1(b)
- PackingGroup:III
- Verpackungsgruppe:III
Ergotaman-3',6',18-trione,12'-hydroxy-2'-methyl-5'-(phenylmethyl)-, (5'a,8a)- Verwandte Literatur
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E. H. Farmer,E. L. Hirst,R. P. Linstead,S. Peat,F. S. Spring,E. E. Turner Annu. Rep. Prog. Chem. 1935 32 243
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2. 247. The alkaloids of ergot. Part VI. ErgometrinineSydney Smith,Geoffrey Millward Timmis J. Chem. Soc. 1936 1166
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4. 311. The alkaloids of ergot. Part VII. isoErgine and isolysergic acidsSydney Smith,Geoffrey Millward Timmis J. Chem. Soc. 1936 1440
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5. Luminescence characteristics of lysergic acid diethylamide and related ergolinesAlexander Bowd,James B. Hudson,James H. Turnbull J. Chem. Soc. Perkin Trans. 2 1973 1312
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